Cyproheptadine epoxide
CAS No.: 54191-04-7
VCID: VC0194770
Molecular Formula: C21H21NO
Molecular Weight: 303.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Cyproheptadine epoxide is a derivative of cyproheptadine, which is a first-generation piperidine antihistamine. Cyproheptadine is known for its antiserotonergic and antihistaminic properties and is commonly used to treat allergic reactions and to stimulate appetite . The epoxide form of cyproheptadine has an oxygen atom added to its molecular structure, which could change its chemical and biological properties. The synthesis of cyproheptadine epoxide involves the epoxidation of cyproheptadine, typically using peracids like peracetic acid or m-chloroperbenzoic acid under controlled conditions in an organic solvent such as dichloromethane at low temperatures. Cyproheptadine epoxide is investigated for potential therapeutic effects, including antiallergic and antiserotonergic properties. Its mechanism of action is likely similar to that of cyproheptadine, involving antagonism of serotonin and histamine receptors, but the epoxide group may influence the compound's binding affinity and selectivity for these receptors. Cyproheptadine epoxide is unique because it combines the antihistaminic and antiserotonergic properties of cyproheptadine with a reactive epoxide group, potentially leading to novel biological activities and therapeutic applications. Cyproheptadine-10,11-epoxide is an analog with anticancer properties that inhibits protein kinases . |
---|---|
CAS No. | 54191-04-7 |
Product Name | Cyproheptadine epoxide |
Molecular Formula | C21H21NO |
Molecular Weight | 303.4 g/mol |
IUPAC Name | 1-methyl-4-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine |
Standard InChI | InChI=1S/C21H21NO/c1-22-12-10-14(11-13-22)19-15-6-2-4-8-17(15)20-21(23-20)18-9-5-3-7-16(18)19/h2-9,20-21H,10-13H2,1H3 |
Standard InChIKey | XUBOBOCBTFPEJJ-UHFFFAOYSA-N |
SMILES | CN1CCC(=C2C3=CC=CC=C3C4C(O4)C5=CC=CC=C52)CC1 |
Canonical SMILES | CN1CCC(=C2C3=CC=CC=C3C4C(O4)C5=CC=CC=C52)CC1 |
Purity | > 95% |
Synonyms | Cyproheptadine epoxide; Cyproheptadine 10,11-epoxide |
PubChem Compound | 150309 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume